molecular formula C19H17F6NO6S B587950 2,6-Trifluoromethylbenzyloxy Glycine Methyl Ketone Tosylate CAS No. 1144516-95-9

2,6-Trifluoromethylbenzyloxy Glycine Methyl Ketone Tosylate

Cat. No.: B587950
CAS No.: 1144516-95-9
M. Wt: 501.396
InChI Key: ZNTJKSNSJAUSMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Trifluoromethylbenzyloxy Glycine Methyl Ketone Tosylate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of trifluoromethyl groups, which impart unique chemical properties, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Trifluoromethylbenzyloxy Glycine Methyl Ketone Tosylate typically involves multiple steps:

    Formation of 2,6-Bis(trifluoromethyl)benzoic acid: This is achieved by the reaction of 2,6-dibromobenzene with trifluoromethyl iodide in the presence of a palladium catalyst.

    Conversion to 2,6-Bis(trifluoromethyl)benzoyl chloride: The benzoic acid is then converted to its corresponding acid chloride using thionyl chloride.

    Esterification: The acid chloride reacts with 2-oxopropan-1-amine to form the ester linkage.

    Formation of the sulfonate salt: Finally, the ester is reacted with 4-methylbenzene-1-sulfonic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product quality.

Chemical Reactions Analysis

Types of Reactions

2,6-Trifluoromethylbenzyloxy Glycine Methyl Ketone Tosylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Trifluoromethylbenzyloxy Glycine Methyl Ketone Tosylate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules with trifluoromethyl groups.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs with improved bioavailability and metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced thermal and chemical resistance.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through biological membranes. This allows it to effectively reach and interact with intracellular targets, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)benzoyl chloride: Similar in structure but lacks the ester and sulfonate groups.

    2,6-Bis(trifluoromethyl)benzoic acid: Precursor in the synthesis of the target compound.

    3,5-Bis(trifluoromethyl)benzyl bromide: Contains bromine instead of the ester linkage.

Uniqueness

2,6-Trifluoromethylbenzyloxy Glycine Methyl Ketone Tosylate is unique due to its combination of trifluoromethyl groups, ester linkage, and sulfonate salt. This combination imparts distinct chemical properties, such as enhanced stability, lipophilicity, and reactivity, making it valuable in various applications.

Properties

IUPAC Name

[3-[2,6-bis(trifluoromethyl)benzoyl]oxy-2-oxopropyl]azanium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F6NO3.C7H8O3S/c13-11(14,15)7-2-1-3-8(12(16,17)18)9(7)10(21)22-5-6(20)4-19;1-6-2-4-7(5-3-6)11(8,9)10/h1-3H,4-5,19H2;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTJKSNSJAUSMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC(=C(C(=C1)C(F)(F)F)C(=O)OCC(=O)C[NH3+])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F6NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858527
Record name 3-{[2,6-Bis(trifluoromethyl)benzoyl]oxy}-2-oxopropan-1-aminium 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1144516-95-9
Record name 3-{[2,6-Bis(trifluoromethyl)benzoyl]oxy}-2-oxopropan-1-aminium 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.